BenchChemオンラインストアへようこそ!

(S)-Desmethyl Citalopram Ethanedioate

Cytochrome P450 Drug-Drug Interactions Metabolic Enzyme Inhibition

This (S)-enantiomer oxalate salt is the definitive reference standard for escitalopram metabolite analysis. Unlike racemic or R-enantiomer alternatives that exhibit differential clearance, only the S-form matches the pharmacokinetic profile of escitalopram's active metabolite. The ethanedioate salt ensures defined stoichiometry and stability critical for HPLC/LC-MS/MS method validation, therapeutic drug monitoring, and CYP2C19/2D6/3A4 probe studies. Its ~500-fold SERT selectivity over NET enables clean serotonergic studies without noradrenergic confounding. For stereospecific accuracy, this is the only appropriate choice.

Molecular Formula C21H21FN2O5
Molecular Weight 400.4 g/mol
CAS No. 852172-06-6
Cat. No. B1435970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Desmethyl Citalopram Ethanedioate
CAS852172-06-6
Molecular FormulaC21H21FN2O5
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1
InChIKeyKIBDQJQSZZNPGM-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Desmethyl Citalopram Ethanedioate (CAS 852172-06-6) for Research and Analytical Standards


(S)-Desmethyl Citalopram Ethanedioate (CAS 852172-06-6) is the oxalate salt of the S-enantiomer of N-desmethylcitalopram, the primary active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram [1]. This compound is specifically the S-enantiomeric form, which is metabolically derived from escitalopram, the pharmacologically active S-enantiomer of citalopram [2]. The ethanedioate (oxalate) salt form is utilized to provide enhanced stability and defined stoichiometry for analytical and research applications .

Why In-Class SSRIs and Metabolites Cannot Substitute for (S)-Desmethyl Citalopram Ethanedioate


Procuring a generic 'desmethylcitalopram' or related SSRI metabolite does not guarantee equivalent performance in analytical or metabolic studies. Critical differences arise from chirality, salt form, and specific pharmacokinetic properties. While the racemic mixture (rac-DCIT) or the R-enantiomer may be more readily available, they exhibit distinct pharmacokinetic clearance rates and metabolic pathways [1]. For instance, the clearance of the R-enantiomer of desmethylcitalopram is significantly slower than that of the S-enantiomer, which can lead to differential accumulation in biological systems [2]. Furthermore, the S-enantiomer is the specific metabolite of escitalopram, and its use is essential for studies investigating the metabolism and activity of this widely prescribed SSRI. Substituting with a different salt form (e.g., hydrochloride vs. ethanedioate) introduces variability in solubility and stability, complicating method validation and formulation development . Therefore, for applications requiring precise stereochemical and pharmacokinetic fidelity, (S)-Desmethyl Citalopram Ethanedioate is the only appropriate choice.

Quantitative Differentiation of (S)-Desmethyl Citalopram Ethanedioate from Comparators


Comparative CYP2D6 and CYP2C19 Inhibition Potency of Desmethylcitalopram Enantiomers

(S)-Desmethyl Citalopram Ethanedioate, as the S-enantiomer of desmethylcitalopram, exhibits a distinct inhibitory profile against key cytochrome P450 enzymes compared to the parent drug. While the parent drug citalopram is a weak inhibitor, its metabolite desmethylcitalopram shows more potent inhibition. Specifically, desmethylcitalopram inhibits CYP2D6 and CYP2C19 with IC50 values of 39.5 μM and 53.5 μM, respectively . In a comparative study, the parent compound escitalopram (S-CT) and its metabolite S-DCT were found to be negligible inhibitors (IC50 > 100 μM) of CYP1A2, -2C9, -2C19, -2E1, and -3A, and only weakly inhibited CYP2D6 (IC50 = 70-80 μM) [1]. This indicates that while the S-enantiomer itself is a weak CYP2D6 inhibitor, the desmethyl metabolite has a more pronounced effect on CYP2D6, which is a crucial consideration for studies involving polypharmacy or metabolic drug interactions.

Cytochrome P450 Drug-Drug Interactions Metabolic Enzyme Inhibition

Enantiomer-Specific Population Clearance of Desmethylcitalopram in Alzheimer's Patients

A population pharmacokinetic model developed from data in Alzheimer's disease patients with agitation revealed a significant enantiomer-specific difference in clearance for the desmethylcitalopram metabolite. The population estimate for the clearance of R-desmethylcitalopram (R-Dcit) was 23.8 L/h, whereas for S-desmethylcitalopram (S-Dcit), it was 38.5 L/h [1]. This represents a 62% higher clearance rate for the S-enantiomer compared to the R-enantiomer in this patient population. This difference is substantial and highlights the stereospecific nature of the metabolic pathway.

Pharmacokinetics Population PK Modeling Geriatric Pharmacology

S-Enantiomer Metabolic Pathway Kinetics vs. R-Enantiomer

The biotransformation of escitalopram (S-CT) to its primary metabolite S-desmethyl-CT (S-DCT) is mediated by multiple cytochrome P450 enzymes with distinct kinetics. In contrast, the R-enantiomer (R-CT) is metabolized differently. For S-CT, the key enzymes and their Km values were determined: CYP2C19 (Km = 69 μM), CYP2D6 (Km = 29 μM), and CYP3A4 (Km = 588 μM) [1]. After normalizing for hepatic abundance, the relative contributions to net intrinsic clearance were 37% for CYP2C19, 28% for CYP2D6, and 35% for CYP3A4 [1]. This multi-enzyme pathway is distinct from that of the R-enantiomer, which was studied in parallel and showed similar but not identical properties. The parallel, multi-pathway metabolism of the S-enantiomer suggests it is less susceptible to severe drug-drug interactions or genetic polymorphisms affecting a single CYP enzyme.

Drug Metabolism Enzyme Kinetics CYP2C19 CYP2D6

Steady-State Plasma Concentration Ratio of S-Desmethylcitalopram to Parent Drug Escitalopram

In a therapeutic drug monitoring study of 155 outpatients on escitalopram, the median steady-state plasma concentration of the metabolite S-desmethylcitalopram was found to be approximately 60% of that of the parent compound S-citalopram [1]. The intraindividual variation for this metabolite-to-parent ratio was 23%, indicating a relatively stable relationship [1]. For comparison, the downstream metabolite S-didesmethylcitalopram was present at a much lower level of approximately 9% of the parent concentration [1]. This quantitative relationship establishes S-desmethylcitalopram as the major circulating active metabolite of escitalopram.

Therapeutic Drug Monitoring Clinical Pharmacokinetics Metabolite-to-Parent Ratio

Analytical Method Validation for Chiral Separation of Citalopram and Desmethylcitalopram Enantiomers

A stereospecific capillary electrophoresis (CE) method was developed and validated for the simultaneous determination of citalopram (CIT) and desmethylcitalopram (DCIT) enantiomers in human plasma [1]. The method achieved excellent chiral separation using 1% sulfated-beta-cyclodextrin as the chiral selector. For the enantiomers of DCIT, the limit of quantification (LOQ) was <11.2 ng/mL, intra-day precision was <12.8% RSD, and inter-day precision was <14.5% RSD [1]. The method was successfully applied to plasma samples from nine patients treated with racemic citalopram, confirming its suitability for therapeutic drug monitoring. This validated method provides a benchmark for the analytical capabilities required to distinguish (S)-Desmethyl Citalopram Ethanedioate from its R-enantiomer in complex biological matrices.

Chiral Chromatography Analytical Method Validation Capillary Electrophoresis

Comparative Affinity of Desmethylcitalopram for Human Monoamine Transporters

Desmethylcitalopram (DCIT) maintains a high degree of selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET), a key pharmacological feature of the citalopram class. Binding studies indicate that desmethylcitalopram has a similar affinity for the human SERT as the parent drug citalopram, while exhibiting a 500-fold lower affinity for the NET [1]. This extreme selectivity is a defining characteristic of the citalopram class and is retained in its primary metabolite. In comparison, metabolites of other antidepressants can show significant shifts in transporter selectivity. For example, desmethyldesipramine, a metabolite of the NET-selective drug desipramine, exhibits a 12-fold higher affinity for SERT over NET [2], a complete reversal of selectivity compared to its parent.

Serotonin Transporter (SERT) Norepinephrine Transporter (NET) Radioligand Binding

Recommended Applications for (S)-Desmethyl Citalopram Ethanedioate Based on Quantitative Evidence


Chiral Analytical Reference Standard for Escitalopram Therapeutic Drug Monitoring

The validated stereospecific CE method [4] and the established metabolite-to-parent ratio of 60% in patient plasma [2] make (S)-Desmethyl Citalopram Ethanedioate an essential reference standard for laboratories developing or performing quantitative LC-MS/MS or HPLC assays for therapeutic drug monitoring of escitalopram. Its use ensures accurate identification and quantification of the S-enantiomer metabolite, which is crucial for correlating drug levels with clinical response and adherence.

In Vitro Probe for Escitalopram Metabolism and Drug-Drug Interaction Studies

With its well-defined metabolic pathway involving CYP2C19, CYP2D6, and CYP3A4 [4], (S)-Desmethyl Citalopram Ethanedioate serves as a specific substrate probe in human liver microsome or hepatocyte assays. Researchers can use this compound to investigate the impact of genetic polymorphisms or co-administered drugs on the activity of these specific CYP isoforms, leveraging the known Km values (CYP2C19: 69 μM, CYP2D6: 29 μM) [4] to design robust in vitro experiments.

Pharmacokinetic Modeling and Forensic Toxicology Research

The distinct population clearance estimate of 38.5 L/h for S-Dcit [4] provides a crucial parameter for physiologically based pharmacokinetic (PBPK) modeling of escitalopram in special populations, such as the elderly. For forensic toxicology, access to the pure S-enantiomer salt is necessary for confirming the presence of escitalopram use through metabolite identification, where the concentration ratio of parent to metabolite can assist in estimating time since last dose.

Selective Serotonergic Pharmacological Tool Compound

The maintained ~500-fold selectivity for the serotonin transporter over the norepinephrine transporter [4] makes (S)-Desmethyl Citalopram Ethanedioate a superior tool compound for in vivo and ex vivo studies requiring specific modulation of the serotonergic system without confounding effects on noradrenergic signaling. This is particularly valuable in behavioral pharmacology and neurochemistry experiments aimed at isolating serotonergic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Desmethyl Citalopram Ethanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.